5,9,13,17,21-Pentaoxapentacosanedinitrile
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Overview
Description
5,9,13,17,21-Pentaoxapentacosanedinitrile is a synthetic organic compound characterized by the presence of multiple ether and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,13,17,21-Pentaoxapentacosanedinitrile typically involves multi-step organic reactions. One common approach might include the following steps:
Formation of the ether backbone: This can be achieved through Williamson ether synthesis, where an alkoxide reacts with a primary alkyl halide under basic conditions.
Introduction of nitrile groups: The nitrile groups can be introduced via nucleophilic substitution reactions using cyanide ions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5,9,13,17,21-Pentaoxapentacosanedinitrile can undergo various chemical reactions, including:
Oxidation: The ether groups can be oxidized to form carbonyl compounds.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.
Substitution: Reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) are typically used for introducing nitrile groups.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,9,13,17,21-Pentaoxapentacosanedinitrile would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
5,9,13,17-Tetraoxapentacosanedinitrile: Similar structure but with one less ether group.
5,9,13,17,21-Pentaoxapentacosane: Similar structure but without nitrile groups.
Uniqueness
5,9,13,17,21-Pentaoxapentacosanedinitrile is unique due to its combination of multiple ether and nitrile groups, which can impart distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
55333-89-6 |
---|---|
Molecular Formula |
C20H36N2O5 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-[3-[3-[3-[3-(3-cyanopropoxy)propoxy]propoxy]propoxy]propoxy]butanenitrile |
InChI |
InChI=1S/C20H36N2O5/c21-9-1-3-11-23-13-5-15-25-17-7-19-27-20-8-18-26-16-6-14-24-12-4-2-10-22/h1-8,11-20H2 |
InChI Key |
JGPNLQORWVVQPE-UHFFFAOYSA-N |
Canonical SMILES |
C(CC#N)COCCCOCCCOCCCOCCCOCCCC#N |
Origin of Product |
United States |
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